molecular formula C20H23N3O5S B2354907 1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine CAS No. 325694-71-1

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

Cat. No. B2354907
CAS RN: 325694-71-1
M. Wt: 417.48
InChI Key: NJAQBVVHGHMHCO-VMPITWQZSA-N
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Description

1-Cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that can lead to biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Activities

Research has shown that certain piperazine derivatives demonstrate significant antibacterial properties. For instance, Wu Qi (2014) synthesized a range of piperazine derivatives and found that specific compounds exhibited notable antibacterial activities against various pathogens at certain concentrations Wu Qi (2014).

Crystal Structure and Theoretical Studies

Kumara et al. (2017) conducted a detailed study on piperazine derivatives, focusing on their crystal structure and theoretical properties. They used computational methods to identify reactive sites for electrophilic and nucleophilic interactions Kumara et al. (2017).

Synthesis and Antimicrobial Activities

Mallesha et al. (2011) synthesized a series of piperazine derivatives and evaluated them for antimicrobial and antioxidant activities. They found that specific compounds showed significant antimicrobial activity against tested pathogenic bacterial and fungal strains Mallesha et al. (2011).

Conformational and Vibrational Studies

Onawole et al. (2017) focused on the biochemical properties and vibrational characteristics of a synthesized arylpiperazine-based drug. They employed computational tools to assess its biochemical properties and potential as a pharmacological agent Onawole et al. (2017).

Anticancer Activity

Research by Turov (2020) explored the anticancer activity of 1,3-thiazoles containing a piperazine substituent. The study highlighted the potential of these compounds as effective agents against various cancer cell lines Turov (2020).

Antimycobacterial Activity

Goněc et al. (2017) developed novel piperazine derivatives and tested their effectiveness against various strains of Mycobacterium tuberculosis. The compounds demonstrated promising activity, particularly against certain strains of the bacteria Goněc et al. (2017).

Antimalarial Activity

Herrin et al. (1975) synthesized derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine and tested their activity against Plasmodium berghei. Some derivatives were found to be active against this malaria-causing organism Herrin et al. (1975).

Evaluation in Cancer Cell Proliferation Inhibition

Kumar et al. (2007) explored the efficacy of 1-benzhydryl-sulfonyl-piperazine derivatives in inhibiting the proliferation of human breast cancer cells, highlighting their potential as chemotherapeutic agents Kumar et al. (2007).

properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-20-10-9-18(16-19(20)23(24)25)29(26,27)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10,16H,11-15H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQBVVHGHMHCO-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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